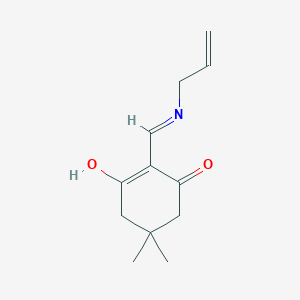

Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ciclohexano-1,3-diona, 2-alilaminometileno-5,5-dimetil- (también conocido por su nombre IUPAC: 2-[(2-propen-1-ilamino)metileno]-5,5-dimetil-1,3-ciclohexanodiona) es un fascinante compuesto orgánico con la fórmula molecular C12H17NO2. Su masa promedio es aproximadamente 207.27 Da . Este compuesto presenta un anillo de ciclohexano con dos grupos carbonilo y un sustituyente de alilamina.

Métodos De Preparación

Rutas sintéticas:

-

Condensación aldólica

- La ciclohexano-1,3-diona se puede sintetizar mediante la condensación aldólica de ciclohexanona con formaldehído.

- La reacción implica la formación de un intermedio de β-hidroxicetona, que luego se deshidrata para producir el compuesto deseado.

-

Reacción de Knoevenagel

- Otro método implica la reacción de Knoevenagel entre ciclohexano-1,3-diona y un derivado de alilamina.

- La reacción procede en condiciones básicas, lo que resulta en la formación del compuesto objetivo.

Producción industrial:

- Los métodos de producción a escala industrial pueden implicar modificaciones de estas rutas sintéticas, optimización para el rendimiento y pasos de purificación.

Análisis De Reacciones Químicas

Ciclohexano-1,3-diona, 2-alilaminometileno-5,5-dimetil- participa en diversas reacciones químicas:

Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de oxidación.

Reducción: La reducción de los grupos carbonilo puede producir alcoholes correspondientes.

Sustitución: El sustituyente de alilamina puede participar en reacciones de sustitución nucleofílica.

Reactivos comunes: Reactivos como bases fuertes (por ejemplo, hidróxido de sodio), agentes reductores (por ejemplo, borohidruro de sodio) y agentes oxidantes (por ejemplo, permanganato de potasio) se utilizan comúnmente.

Principales productos: Los productos específicos dependen de las condiciones de reacción y los sustituyentes.

Aplicaciones Científicas De Investigación

Ciclohexano-1,3-diona, 2-alilaminometileno-5,5-dimetil- encuentra aplicaciones en varios campos:

Química: Como bloque de construcción versátil para la síntesis orgánica.

Biología: Puede servir como precursor de compuestos bioactivos.

Medicina: La investigación explora su potencial como andamiaje farmacológico.

Industria: Podría utilizarse en la síntesis de productos químicos especiales.

Mecanismo De Acción

- El mecanismo de acción del compuesto probablemente implique interacciones con objetivos moleculares o vías específicas.

- Se necesitan más estudios para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

- Si bien no pude encontrar análogos directos, su único sustituyente de alilamina lo diferencia.

- Los compuestos similares incluyen otras ciclohexanodionas y derivados de alilamina.

Propiedades

Fórmula molecular |

C12H17NO2 |

|---|---|

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

3-hydroxy-5,5-dimethyl-2-(prop-2-enyliminomethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H17NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h4,8,14H,1,5-7H2,2-3H3 |

Clave InChI |

LCEGCCDAZKUHEY-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(=C(C(=O)C1)C=NCC=C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631387.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631390.png)

![5-(4-ethoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631395.png)

![(6Z)-2-butyl-6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631396.png)

![Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631402.png)

![Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631408.png)

![ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11631410.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631418.png)

![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)

![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11631422.png)

![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631437.png)

![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11631456.png)